

A Technical Guide to Norgestimate-d6 (major) for Analytical Applications

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Compound of Interest

Compound Name: Norgestimate-d6 (major)

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This document provides a comprehensive technical overview of **Norgestimate-d6 (major)**, a critical analytical tool for researchers, scientists, and drug development professionals. Its purpose is to serve as a detailed guide, focusing on the compound's identification, characterization, and application, particularly its role as an internal standard in bioanalytical studies.

Compound Identification and Physicochemical Properties

Norgestimate-d6 (major) is the deuterium-labeled form of Norgestimate, a synthetic progestin widely used in oral contraceptives.[1][2] The incorporation of six deuterium atoms provides a stable, mass-shifted analog, essential for its use in quantitative mass spectrometry-based assays.[1] The "(major)" designation indicates that this is the most abundant and well-characterized deuterated isomer.

The definitive identification of this compound is crucial for regulatory compliance and scientific accuracy. Key identifiers and properties are summarized below.

Property	Value	Source(s)
Chemical Name	(17 α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-d6 3-Oxime	[3]
CAS Number	1263194-12-2	[3][4]
Molecular Formula	C ₂₃ H ₂₅ D ₆ NO ₃	[4]
Molecular Weight	375.54 g/mol	[4]
Synonyms	Norgestimate-2,2,4,6,6,10-D6, Dexnorgestrel Acetime-d6, ORF-10131-D6	[3][4]
Appearance	White solid	[4]
Purity	Typically \geq 98% (HPLC), >98 atom % D	[4]

The Rationale for Isotopic Labeling in Quantitative Analysis

In pharmacokinetic (PK) and bioequivalence (BE) studies, the accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, serum) is paramount.[5][6] Endogenous matrix components can interfere with the analytical signal, causing ion suppression or enhancement in mass spectrometry, leading to inaccurate results.

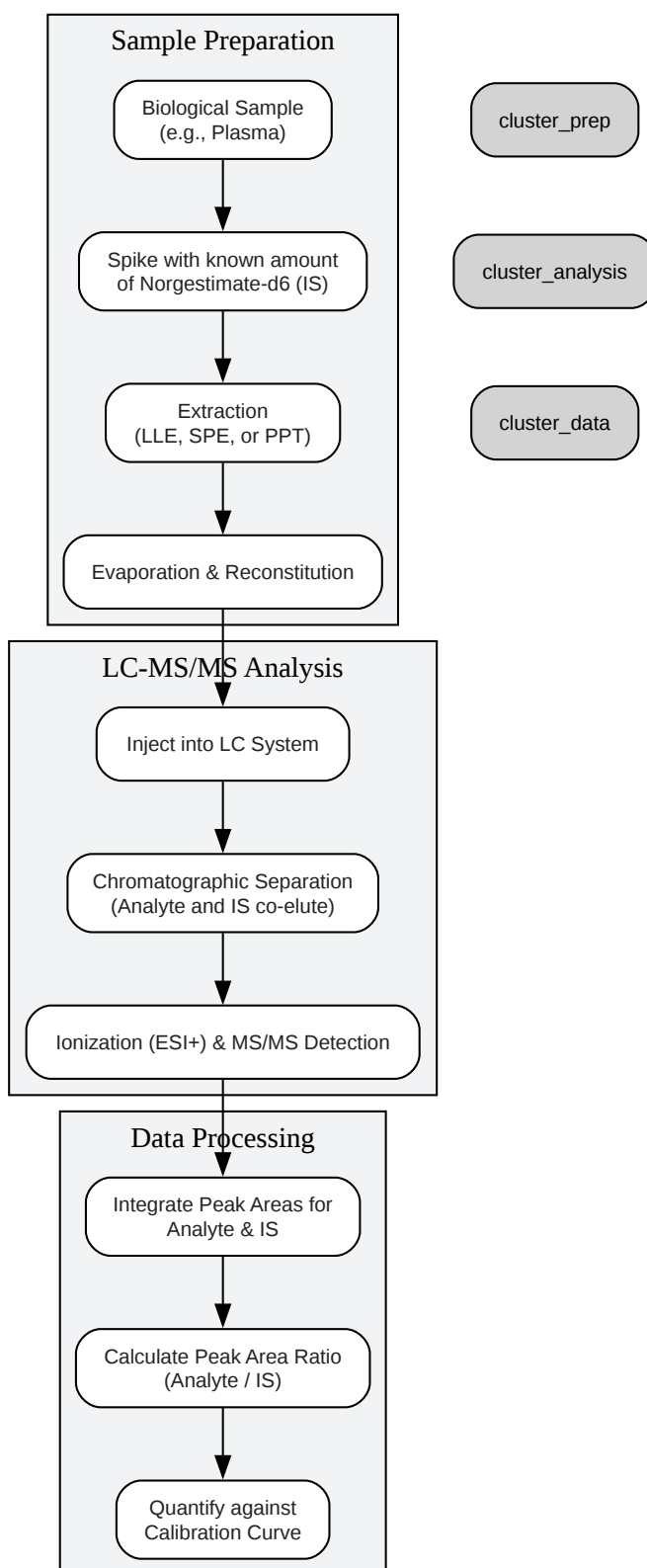
A stable isotope-labeled (SIL) internal standard (IS), such as Norgestimate-d6, is the gold standard for mitigating these matrix effects.[1]

Why is a SIL-IS the preferred choice?

- Co-elution: Norgestimate-d6 is chemically identical to the unlabeled analyte (Norgestimate), so it co-elutes during chromatographic separation. This means both the analyte and the internal standard experience the same matrix effects at the same time.

- **Distinct Mass:** The six deuterium atoms increase the mass of the molecule by approximately 6 Da. This mass difference allows a tandem mass spectrometer (MS/MS) to distinguish between the analyte and the IS, even though they elute simultaneously.
- **Correction for Variability:** By adding a known concentration of Norgestimate-d6 to every sample at the beginning of the extraction process, any analyte loss during sample preparation or signal variation during analysis affects both compounds proportionally. The ratio of the analyte's signal to the IS's signal remains constant, ensuring accurate quantification.

The logical workflow for using a SIL-IS is illustrated in the diagram below.



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Bioanalytical workflow using a stable isotope-labeled internal standard.

Analytical Characterization by Mass Spectrometry

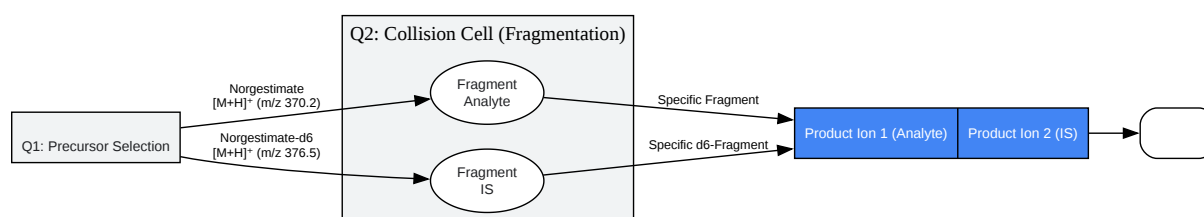
Tandem mass spectrometry (MS/MS) is the definitive technique for the quantification of Norgestimate using its deuterated analog. The process involves monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the analyte and the internal standard.

Expert Insights: The choice of MRM transitions is critical for assay sensitivity and selectivity. Transitions are selected based on their high abundance and specificity to the molecule, minimizing the risk of detecting interfering compounds. For Norgestimate and its metabolites, electrospray ionization in positive mode (ESI+) typically yields the best signal.[7]

While specific MRM transitions for Norgestimate-d6 must be empirically determined on the instrument used, they can be predicted from the fragmentation of the unlabeled compound. The precursor ion for Norgestimate-d6 will be its protonated molecule, $[M+H]^+$, at m/z 376.5. Product ions will be shifted by +6 Da if they retain all deuterium labels, or by a smaller amount if the deuterated portion of the molecule is lost.

For example, a published method for the active metabolite, 17-desacetyl norgestimate, monitored the transition m/z 328.4 \rightarrow 124.1.[7] Its corresponding deuterated standard, 17-desacetyl norgestimate-d6, was monitored at m/z 334.3 \rightarrow 91.1.[7] This demonstrates how fragmentation can differ slightly upon deuteration, but a stable, unique transition can be found.

The diagram below illustrates the principle of MRM for simultaneous quantification.



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Principle of Multiple Reaction Monitoring (MRM) for analyte and IS.

Protocol: Quantification of Norgestimate in Human Plasma

The following is a representative protocol based on established methodologies for Norgestimate and its metabolites, adapted for the use of Norgestimate-d6 as an internal standard.[8] This protocol serves as a template and requires optimization and validation according to regulatory guidelines (e.g., FDA, EMA).

Objective: To accurately measure the concentration of Norgestimate in human plasma samples from a clinical study.

Materials:

- Norgestimate analytical standard
- **Norgestimate-d6 (major)** internal standard (IS)
- Human plasma (with anticoagulant, e.g., sodium fluoride/potassium oxalate to inhibit ex-vivo conversion)[8]
- HPLC-grade solvents (e.g., acetonitrile, methanol, hexane, ethyl acetate)
- Reagent-grade formic acid
- UPLC or HPLC system coupled to a tandem mass spectrometer

Step-by-Step Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of Norgestimate and Norgestimate-d6 in methanol.
 - Perform serial dilutions to create calibration standards (e.g., 5-500 pg/mL) and quality control (QC) samples.[8]

- Prepare a working solution of Norgestimate-d6 at a concentration that provides a robust signal (e.g., 500 pg/mL).
- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquot 400 μ L of plasma sample, calibrator, or QC into a microcentrifuge tube.
 - Add 20 μ L of the Norgestimate-d6 working solution to each tube (except for blank matrix) and vortex briefly. This ensures a consistent IS concentration across all samples.
 - Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate) and vortex vigorously for 2 minutes.[8]
 - Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
 - Carefully transfer the upper organic layer to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 μ L of mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
- UPLC-MS/MS Analysis:
 - Chromatographic Column: Use a reversed-phase column suitable for steroid analysis (e.g., Waters Acquity HSS T3, 1.8 μ m).[8]
 - Mobile Phase: A gradient elution is often used. For example:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: Acetonitrile[7]
 - Flow Rate: 0.5 - 0.75 mL/min.[7][9]
 - Injection Volume: 5-10 μ L.
 - MS/MS Detection:

- Ionization Mode: ESI Positive.
- MRM Transitions:
 - Norgestimate: m/z 370.2 → [Specific Product Ion]
 - Norgestimate-d6: m/z 376.5 → [Specific d6-Product Ion]
- Optimize collision energy and other source parameters for maximum signal intensity.
- Data Analysis:
 - Integrate the chromatographic peaks for both Norgestimate and Norgestimate-d6.
 - Calculate the peak area ratio (Norgestimate area / Norgestimate-d6 area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Norgestimate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Norgestimate-d6 (major) (CAS: 1263194-12-2) is an indispensable tool for the accurate and precise quantification of Norgestimate in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a prime example of applying sound scientific principles to overcome analytical challenges. By co-eluting with the analyte and being distinguishable by mass, it effectively corrects for matrix effects and procedural variability, ensuring the generation of high-quality, reliable data essential for drug development and clinical research.

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